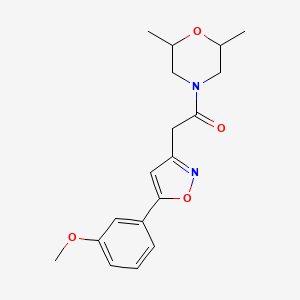
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
A significant aspect of research on related compounds involves their synthesis and chemical characterization. For instance, compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone have been characterized using various spectroscopic techniques and tested for their in vitro antimicrobial activity against bacterial and fungal organisms (K. S. Kumar et al., 2019). Similarly, novel pyrazole derivatives containing a 2-methylquinoline ring system have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant efficacy (G. Raju et al., 2016).
Antimicrobial Activity
The antimicrobial potential of these compounds is a notable area of research. Various synthesized derivatives have demonstrated significant antimicrobial properties against a range of pathogens. For instance, new phenanthrenes isolated from Juncus effusus showed remarkable antifungal and antibacterial activities, highlighting their potential as natural antimicrobial agents (Wei Zhao et al., 2018).
Anticancer Activity
Research also extends to the exploration of anticancer properties. Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and screened for cytotoxicity against cancer cell lines, revealing promising anticancer activity. Some derivatives showed higher cytotoxicity against specific cancer cell lines, indicating potential for targeted cancer therapy (I. Tumosienė et al., 2020).
Fluorescence and Chemical Labeling
Compounds like 6-Methoxy-4-quinolone have been identified as novel fluorophores with strong fluorescence in a wide pH range, making them suitable for biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004). This indicates potential applications in chemical biology and analytical chemistry for detecting and quantifying biological molecules.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-10-20(11-13(2)23-12)18(21)9-15-8-17(24-19-15)14-5-4-6-16(7-14)22-3/h4-8,12-13H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPLBUOLHOYCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2390740.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)
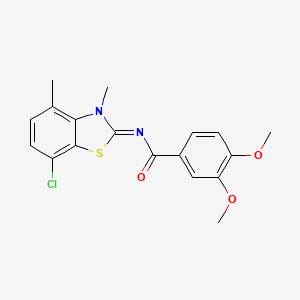
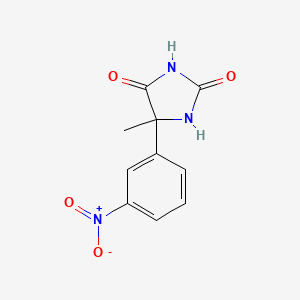

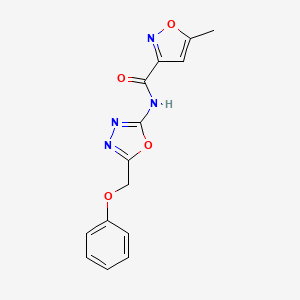
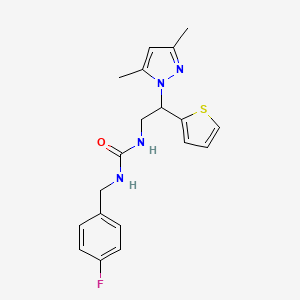
![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone](/img/structure/B2390750.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)
![2-(2H-1,3-benzodioxol-5-yl)-3-[(3-methylphenyl)amino]inden-1-one](/img/structure/B2390754.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2390757.png)
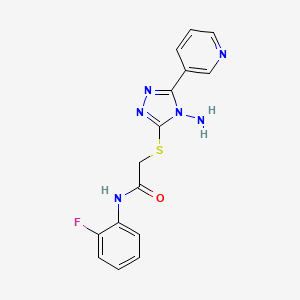
![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

